4-tert-Octylphenol-diethoxylate-13C6

Environmental Analysis LC-MS/MS Isotope Dilution

Accurate OP2EO quantitation in environmental and biological matrices by GC/LC-MS requires isotope dilution with a 13C6 internal standard. Unlabeled surrogates or deuterated analogs cause ion suppression and isotopic exchange artifacts. OP2EO-13C6 co-elutes with the native analyte, provides a +6 Da mass shift for unambiguous detection, corrects for matrix effects, and is mandated by ISO 18857-2. Supplied as a 10 μg/mL solution in acetone, analytical standard.

Molecular Formula C18H30O3
Molecular Weight 300.38 g/mol
CAS No. 1173020-69-3
Cat. No. B565139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Octylphenol-diethoxylate-13C6
CAS1173020-69-3
Synonyms2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol-13C6;  2-[2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol-13C6;  OP2EO-13C6
Molecular FormulaC18H30O3
Molecular Weight300.38 g/mol
Structural Identifiers
InChIInChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1
InChIKeyLBCZOTMMGHGTPH-CJFYFUKZSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Octylphenol-diethoxylate-13C6 (CAS 1173020-69-3): A Regulatory-Grade Stable Isotope-Labeled Internal Standard for Alkylphenol Ethoxylate Quantitation


4-tert-Octylphenol-diethoxylate-13C6 (OP2EO-13C6) is a stable isotope-labeled analytical standard wherein all six carbon atoms of the phenolic ring are uniformly substituted with carbon-13 (13C6). It is structurally identical to the native environmental contaminant 4-tert-octylphenol diethoxylate (OP2EO), a biodegradation product of alkylphenol polyethoxylate surfactants that exhibits endocrine-disrupting activity and is subject to stringent international monitoring under the OSPAR Convention and the EU Water Framework Directive [1]. The 13C6 labeling confers a mass shift of +6 Da relative to the unlabeled analyte, enabling its use as an ideal internal standard for isotope dilution mass spectrometry in complex environmental matrices such as wastewater, surface water, sediment, and biota [2]. Unlike unlabeled or n-alkyl isomer surrogate standards, the co-eluting 13C6-labeled analog corrects for matrix-induced ion suppression/enhancement and analyte losses during sample preparation, ensuring accurate and precise quantification required for regulatory compliance and environmental fate studies .

Why Unlabeled OP2EO, Deuterated Analogs, or n-Alkyl Isomer Surrogates Cannot Substitute for 4-tert-Octylphenol-diethoxylate-13C6 in Regulated Environmental Analysis


Attempting to substitute 4-tert-Octylphenol-diethoxylate-13C6 with unlabeled native OP2EO, a structurally similar n-alkyl isomer, or even a deuterated analog (e.g., 4-tert-octylphenol-3,5-d2 diethoxylate) introduces distinct analytical liabilities that directly violate the principles of isotope dilution mass spectrometry and regulatory method requirements. Unlabeled surrogates cannot be distinguished from the target analyte by mass spectrometry, rendering accurate quantification impossible in the presence of native contamination [1]. n-Alkyl isomers, while sometimes employed as internal standards, exhibit different adsorption and elution properties compared to the branched tert-octyl isomers present in environmental samples, leading to systematic bias in recovery-corrected concentrations [2]. Deuterated analogs (e.g., d2) provide a mass shift of only +2 Da, which is often insufficient to resolve the analyte from the internal standard when isotopic envelopes of naturally occurring 13C are present, and deuterium-hydrogen exchange can occur under certain sample preparation or ionization conditions, compromising quantitative accuracy [3]. In contrast, the +6 Da mass shift of the 13C6-labeled compound ensures baseline chromatographic co-elution while providing unequivocal mass spectrometric resolution and eliminating isotopic exchange artifacts.

4-tert-Octylphenol-diethoxylate-13C6: Comparator-Based Differentiation Evidence for Procurement and Method Selection


Isotopic Purity and Mass Spectrometric Resolution: 13C6 vs. Deuterated (d2) Analog

The 13C6-labeled 4-tert-octylphenol diethoxylate provides a +6 Da mass shift, ensuring complete baseline separation from the native analyte and eliminating interference from the natural 13C isotopic envelope. In contrast, the deuterated analog 4-tert-octylphenol-3,5-d2 diethoxylate yields only a +2 Da shift, which can be confounded by the M+2 isotopic peak of the unlabeled compound in complex environmental matrices, especially at low analyte concentrations . This superior mass resolution is critical for achieving the low ng/L detection limits mandated by regulatory monitoring programs.

Environmental Analysis LC-MS/MS Isotope Dilution

Regulatory Compliance: ISO 18857-2 Designation vs. Unlabeled or Deuterated Alternatives

4-tert-Octylphenol-diethoxylate-13C6 is explicitly specified as a required internal standard component in the ISO 18857-2 standard method for the determination of alkylphenols and their ethoxylates in water using GC-MS [1]. This official inclusion provides a clear compliance advantage over deuterated analogs or n-alkyl isomer surrogates, which are not listed in the method and would require extensive method re-validation for use in accredited laboratories. The compound is also available as part of the ready-to-use Alkylphenol Internal Standard Mix 7-solution for DIN EN ISO 18857-2, further streamlining procurement and method implementation .

Regulatory Monitoring ISO 18857-2 Environmental Compliance

Isotopic Labeling Density: 13C6 vs. 13C1 for Stable Isotope Dilution Uncertainty

A systematic evaluation of 13C-labeling strategies for isotope dilution mass spectrometry demonstrated that 13C6-labeled phenol provided lower propagated measurement uncertainties compared to 13C1-labeled phenol when used as an internal standard [1]. While this study was conducted with phenol as a model compound, the underlying principle—that a higher number of 13C atoms reduces relative uncertainty in isotope ratio measurements—is directly transferable to alkylphenol ethoxylates. The 13C6-labeled OP2EO internal standard is therefore expected to yield more precise and reproducible quantitative results in environmental monitoring applications than a hypothetical 13C1-labeled analog.

Isotope Dilution Measurement Uncertainty LC-MS Quantitation

In Vivo Biological Activity: OP2EO-13C6 as a Tracer vs. Native OP2EO in Cytochrome P450 Inhibition Studies

The unlabeled parent compound, 4-tert-octylphenol diethoxylate (OP2EO), has been quantitatively shown to inhibit multiple rat hepatic cytochrome P450 isoforms in vitro. At 100 μM, OP2EO inhibited acetanilide 4-hydroxylase (AA4H) activity by 55.1%, 7-ethoxycoumarin O-deethylase (ECOD) by 69.3%, testosterone 16β-hydroxylase (TS16BH) by 49.3%, testosterone 2α-hydroxylase (TS2AH) by 38.7%, bufuralol 1'-hydroxylase (BF1'H) by 43.7%, and testosterone 6β-hydroxylase (TS6BH) by 59.4% [1]. The inhibition constants (Ki) for OP2EO ranged from 14.4 to 106 μM, with competitive inhibition observed for testosterone hydroxylases and mixed/non-competitive for others. The 13C6-labeled analog is structurally identical and is expected to exhibit identical biochemical behavior, making it the essential internal standard for accurate quantification of OP2EO in toxicokinetic and metabolism studies where precise measurement of this biologically active metabolite is critical for understanding exposure and effect.

Endocrine Disruption In Vitro Toxicology Metabolism

Optimal Application Scenarios for 4-tert-Octylphenol-diethoxylate-13C6 Based on Comparative Evidence


Regulated Environmental Monitoring Under ISO 18857-2 and the EU Water Framework Directive

4-tert-Octylphenol-diethoxylate-13C6 is the mandated internal standard for GC-MS determination of OP2EO in water samples according to ISO 18857-2. Its +6 Da mass shift ensures unambiguous quantitation in complex matrices, while its inclusion in the standard method eliminates the need for method re-validation. This compound is essential for accredited environmental testing laboratories conducting compliance monitoring for surface water, groundwater, and wastewater effluents under the EU Water Framework Directive, where OP and its ethoxylates are listed as priority hazardous substances [1].

High-Sensitivity LC-MS/MS Quantitation of OP2EO in Complex Environmental Matrices

In LC-MS/MS methods for trace analysis of alkylphenol ethoxylates in wastewater, sediment, and biota, 4-tert-Octylphenol-diethoxylate-13C6 serves as the optimal isotope dilution internal standard. The 13C6 labeling provides superior correction for matrix effects (ion suppression/enhancement) and analyte losses during sample preparation compared to deuterated or unlabeled surrogates. This application is critical for research studies investigating the environmental fate, transport, and bioaccumulation of OPEOs, where accurate quantitation at ng/L to μg/L levels is required [2].

Toxicokinetic and Metabolism Studies of 4-tert-Octylphenol Diethoxylate

For in vitro and in vivo studies investigating the metabolism, disposition, and biological effects of OP2EO—a known inhibitor of hepatic cytochrome P450 enzymes and an endocrine-disrupting compound—the 13C6-labeled analog is the definitive internal standard for LC-MS/MS quantitation of the parent compound and its metabolites in biological matrices (e.g., liver microsomes, plasma, urine). Its structural identity to the native analyte ensures identical extraction recovery and ionization efficiency, enabling accurate determination of metabolic stability, enzyme inhibition kinetics (Ki), and pharmacokinetic parameters [3].

Method Development and Validation for Alkylphenol Ethoxylate Analysis in Food and Consumer Products

As concern over human exposure to alkylphenol ethoxylates through food contact materials and consumer products grows, 4-tert-Octylphenol-diethoxylate-13C6 is the recommended internal standard for developing and validating sensitive analytical methods for OP2EO in complex matrices such as food simulants, paper, textiles, and indoor dust. Its 13C6 labeling ensures robust quantitation even in the presence of co-extracted matrix interferences, making it suitable for compliance testing with emerging regulations on endocrine-disrupting chemicals in consumer goods [4].

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